

(Z/E)-GW406108X as a Kif15 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z/E)-GW406108X

Cat. No.: B15602791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **(Z/E)-GW406108X** as a potent inhibitor of the mitotic kinesin Kif15 (Kinesin-12). Kif15 is a plus-end directed motor protein essential for bipolar spindle assembly, making it a compelling target for anti-cancer drug development. This document summarizes the quantitative inhibitory data for **(Z/E)-GW406108X**, details key experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Introduction to Kif15 and (Z/E)-GW406108X

Kif15, a member of the kinesin-12 family, plays a crucial role in cell division by ensuring the proper separation of centrosomes and the formation of a bipolar mitotic spindle. In some cancer cells, Kif15 can compensate for the inhibition of another key mitotic kinesin, Eg5, leading to resistance against Eg5-targeting therapies. This functional redundancy highlights the potential of dual or specific Kif15 inhibition as a therapeutic strategy.

(Z/E)-GW406108X has been identified as a specific inhibitor of Kif15. It is a small molecule that has been shown to inhibit the ATPase activity of Kif15, a critical function for its motor activity along microtubules. Notably, **(Z/E)-GW406108X** is a mixture of (Z) and (E) isomers of GW406108X. Beyond its action on Kif15, this compound has also been characterized as a

potent inhibitor of ULK1, a kinase involved in autophagy, suggesting a broader biological activity profile.

Quantitative Inhibitory Data

The inhibitory activity of **(Z/E)-GW406108X** against Kif15 and other kinases has been quantified in various assays. The following tables summarize the key data points.

Table 1: Inhibition of Kif15 by **(Z/E)-GW406108X**

Parameter	Value	Assay Type	Notes
IC50	0.82 μ M	ATPase Assay	Measures the concentration of inhibitor required to reduce the enzyme's ATPase activity by 50%. [1] [2]
% Inhibition	76% at 5 μ M	Kif15-N420 ATPase activity	Demonstrates significant inhibition of a specific Kif15 construct. [2]

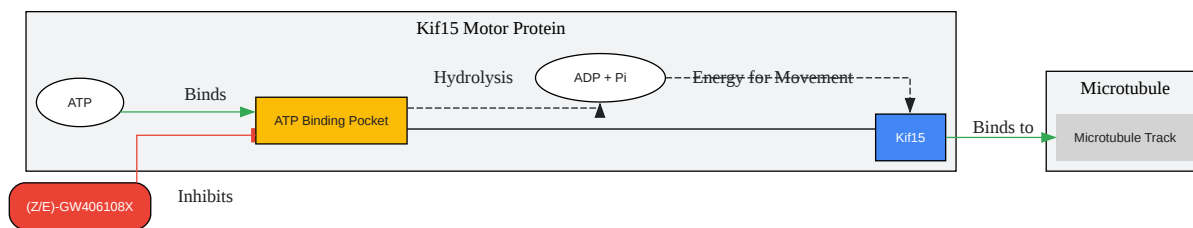
Table 2: Off-Target Inhibitory Activity of GW406108X

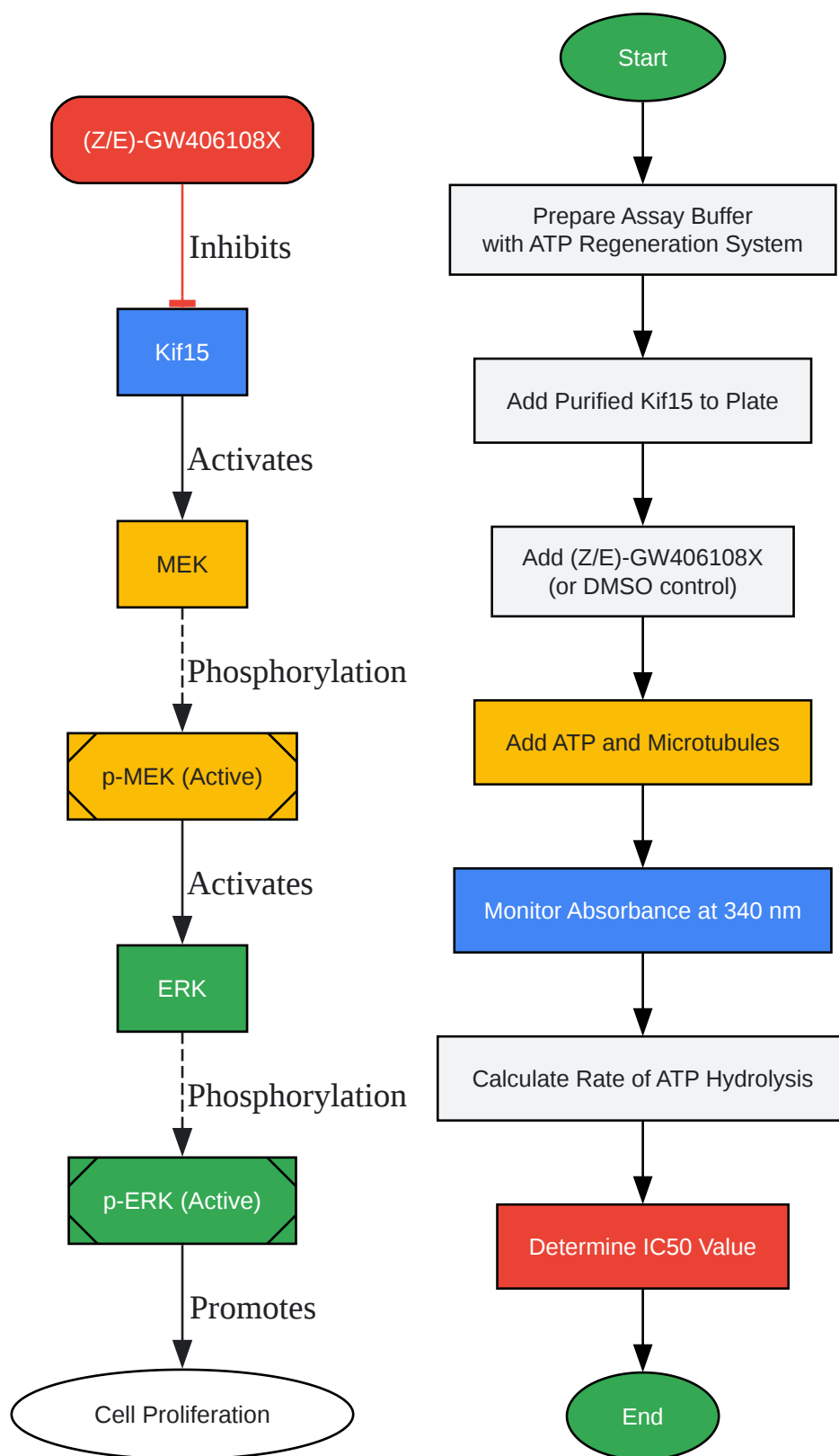
Target	Parameter	Value (nM)	Notes
ULK1	pIC50	6.37 (427 nM)	ATP competitive inhibition.[1][2]
VPS34	pIC50	6.34 (457 nM)	Inhibition of a key kinase in the autophagy pathway.[1][2]
AMPK	pIC50	6.38 (417 nM)	Inhibition of a central regulator of cellular energy homeostasis.[1][2]

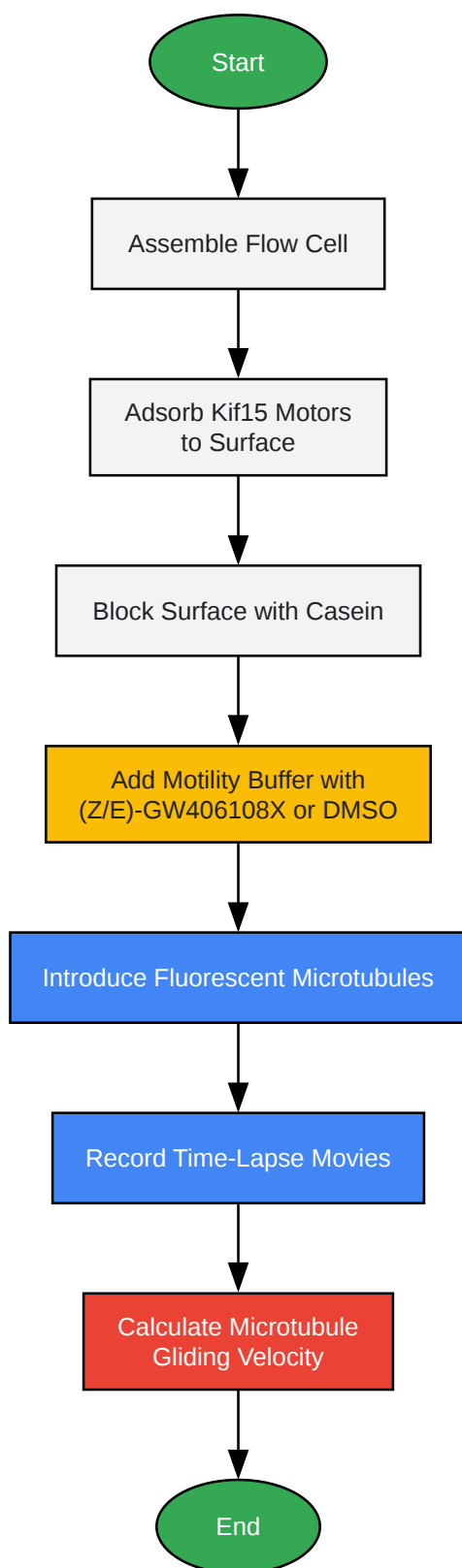
Mechanism of Action and Signaling Pathways

(Z/E)-GW406108X inhibits Kif15 by interfering with its ATPase activity. The hydrolysis of ATP provides the energy for Kif15 to move along microtubules and exert force. By inhibiting this process, the compound effectively stalls the motor protein, disrupting its function in mitotic spindle formation.

Kif15 has been shown to influence the MEK-ERK signaling pathway, a critical cascade involved in cell proliferation and survival. Upregulation of Kif15 has been linked to the activation of this pathway in cancer cells. Inhibition of Kif15 by compounds like **(Z/E)-GW406108X** is therefore hypothesized to suppress pro-proliferative signaling.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [(Z/E)-GW406108X as a Kif15 Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602791#z-e-gw406108x-as-a-kif15-inhibitor\]](https://www.benchchem.com/product/b15602791#z-e-gw406108x-as-a-kif15-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com